molecular formula C3H9Cl2NO B123292 1-Amino-3-chloropropan-2-ol hydrochloride CAS No. 62037-46-1

1-Amino-3-chloropropan-2-ol hydrochloride

Cat. No.: B123292
CAS No.: 62037-46-1
M. Wt: 146.01 g/mol
InChI Key: ZCPJBHYNOFIAPJ-UHFFFAOYSA-N
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Description

1-Amino-3-chloropropan-2-ol hydrochloride is an organic compound with the molecular formula C3H9Cl2NO. It is a white crystalline solid that is soluble in water, ethanol, and ether. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

Target of Action

1-Amino-3-chloropropan-2-ol hydrochloride is a biochemical compound used in proteomics research .

Biochemical Pathways

As a biochemical used in proteomics research , it may be involved in various biochemical reactions, but the exact pathways and their downstream effects require further investigation.

Result of Action

It is known to be an antifertility agent , suggesting it may have effects on reproductive cells or hormones.

Action Environment

It is generally recommended to store the compound at room temperature in an inert atmosphere for stability .

Biochemical Analysis

Biochemical Properties

1-Amino-3-chloropropan-2-ol hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. Additionally, this compound can inhibit the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmospheric conditions and room temperature . It can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain metabolic processes and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis. Studies have shown that the threshold for toxic effects varies depending on the species and the specific metabolic pathways involved .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aminotransferases, which convert it into other amino-containing compounds. Additionally, this compound can interact with cofactors such as pyridoxal phosphate, influencing the activity of enzymes involved in amino acid metabolism. The presence of this compound can also affect the levels of various metabolites, thereby altering the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. For instance, this compound can be transported across cell membranes by amino acid transporters, which recognize its amino group. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, this compound can be transported to the nucleus, where it can influence gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-chloropropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-chloropropan-2-ol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-chloropropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Properties

IUPAC Name

1-amino-3-chloropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPJBHYNOFIAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3920-12-5 (Parent)
Record name 1-Amino-3-chloro-2-propanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30956309
Record name 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62037-46-1, 34839-12-8
Record name 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62037-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-amino-3-chloro-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-chloro-2-propanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-chloropropan-2-olhydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the absolute configuration of 1-amino-3-chloropropan-2-ol hydrochloride?

A1: Determining the absolute configuration of chiral molecules like this compound is crucial because enantiomers (mirror image isomers) can exhibit different biological activities. [] This difference in activity can have significant implications in pharmaceutical research, where the biological activity and potential therapeutic applications of a drug often depend on its three-dimensional structure. By establishing the absolute configuration, researchers can better understand the relationship between the structure and activity of this compound and its potential derivatives.

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